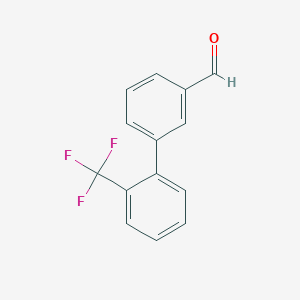

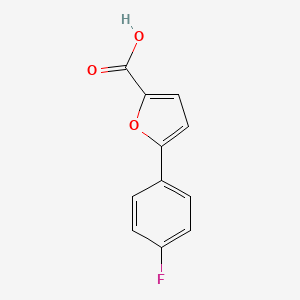

2'-三氟甲基-联苯-3-甲醛

描述

Synthesis Analysis

The synthesis of compounds related to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde involves the use of Vilsmeier-Haack reagent, as demonstrated in the creation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. These compounds were confirmed through various analytical methods, including elemental analysis and NMR spectroscopy . Another relevant synthesis method reported the formation of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the desired products in good yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde has been extensively studied. For instance, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was investigated using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and intermolecular π-π stacking, which contribute to the stability of the crystal structure . Similarly, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde was reported, showing a relatively flat molecular conformation and various intermolecular interactions that generate a chevron-type arrangement in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of aldehydes similar to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde can be exemplified by the intramolecular Cannizzaro reaction observed in biphenyl-2,2'-dicarbaldehyde. This reaction, which is base-catalyzed, involves a hydride transfer from a hydrated formyl group to a second formyl group, indicating a third-order reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various spectroscopic and computational methods. For example, the infrared spectrum, structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied both experimentally and theoretically, revealing insights into vibrational frequencies, molecular stability, and potential nonlinear optical applications . The molecular docking studies suggested that specific functional groups, such as the fluorine atom and the carbonyl group, are crucial for the binding activity of the compound, which may exhibit phosphodiesterase inhibitory activity .

科学研究应用

化学合成和生物学评估

2'-三氟甲基-联苯-3-甲醛及其类似物一直是化学合成和生物学评估领域的关注对象。例如,Hamama 等人 (2018 年) 的一项研究重点介绍了喹啉环系的合成以及构建稠合或二元喹啉-绳杂环系的反应,阐明了此类化合物的合成应用 (Hamama 等人,2018 年)。类似地,Bhat 等人 (2016 年) 讨论了使用包括 2'-三氟甲基-联苯-3-甲醛类似物在内的甲酰化过程合成一系列新的吡唑衍生物作为潜在的抗菌剂 (Bhat 等人,2016 年).

荧光探针和传感应用

该化合物的类似物已被探索用于开发荧光探针。Chu 等人 (2019 年) 设计了一种用于检测同型半胱氨酸的荧光探针,展示了这些化合物在生物系统中的潜在用途 (Chu 等人,2019 年).

光介导合成

在 Ntsimango 等人 (2021 年) 的一项研究中,探索了联苯-2-甲醛类似物在光介导合成中的用途。此过程涉及紫外线辐射以提供菲啶,证明了该化合物在新合成方法中的作用 (Ntsimango 等人,2021 年).

抗菌和抗氧化活性

Ali 等人 (2013 年) 的研究涉及芳基噻吩-2-甲醛化合物的合成,其中 2'-三氟甲基-联苯-3-甲醛的类似物显示出显着的抗菌和抗氧化活性 (Ali 等人,2013 年).

Knoevenagel 缩合

该化合物的类似物已用于 Knoevenagel 缩合,这是一种重要的化学反应,如 Gajdoš 等人 (2006 年) 的一项研究中所讨论的。这展示了该化合物在有机合成和反应机理中的用途 (Gajdoš 等人,2006 年).

结构研究和配位化学

Kanoongo 等人 (1990 年) 对包括 2'-三氟甲基-联苯-3-甲醛类似物在内的各种醛与盐酸氨基甲酸半氨酯的缩合进行了研究,得到用于配位化学的席夫碱 (Kanoongo 等人,1990 年).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

作用机制

Target of Action

The primary targets of 2’-Trifluoromethyl-biphenyl-3-carbaldehyde are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein modification or signaling pathways.

属性

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDVSPEJKKYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362626 | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675596-31-3 | |

| Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675596-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)